1-Benzhydrylpiperazine hydrate

Description

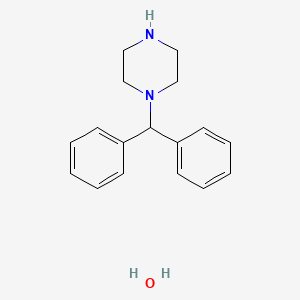

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-benzhydrylpiperazine;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2.H2O/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)19-13-11-18-12-14-19;/h1-10,17-18H,11-14H2;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSDFUFIRZBPMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy for 1-Benzhydrylpiperazine Hydrate

The preparation of this compound generally involves the nucleophilic substitution reaction of piperazine or its derivatives with benzhydryl chloride or related benzhydryl halides. The hydrate form is often obtained by crystallization or isolation from aqueous or alcoholic solvents.

Stepwise Preparation from Piperazine and Benzhydryl Chloride

Formation of 1-Benzhydrylpiperazine (Key Intermediate)

- Reaction : Piperazine is reacted with benzhydryl chloride in the presence of a base such as anhydrous potassium carbonate.

- Solvent : N,N-Dimethylformamide (DMF) or acetonitrile is commonly used.

- Conditions : The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 60–80 °C) for several hours.

- Workup : After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The organic layer is washed with acid and base solutions to remove impurities, then dried and concentrated.

- Purification : The crude product is purified by recrystallization from ethanol or by column chromatography.

This method is supported by several studies, including a detailed synthetic procedure where piperazine was converted to 1-benzhydrylpiperazine using benzhydryl chloride and potassium carbonate in DMF, followed by purification steps to isolate the pure compound.

Alkylation Method Using 1-Benzhydrylpiperazine as Starting Material

In some protocols, 1-benzhydrylpiperazine itself is alkylated to introduce further substituents, but the initial preparation of this compound follows the nucleophilic substitution route described above.

- Example : Alkylation with bromo-methyl esters in acetonitrile with potassium carbonate at 0 °C followed by reflux overnight.

- Monitoring : Reaction progress is monitored by thin-layer chromatography (TLC).

- Isolation : After reaction completion, filtration through Celite and solvent removal under vacuum is performed, followed by flash chromatography for purification.

Hydrate Formation and Isolation

- The hydrate form of 1-benzhydrylpiperazine is typically obtained by crystallization from aqueous or alcoholic solvents, where water molecules are incorporated into the crystal lattice.

- This hydrate form may exhibit distinct melting points and spectroscopic characteristics compared to the anhydrous form.

- The crystallization conditions, such as solvent choice and temperature, influence the hydrate formation.

Detailed Reaction Conditions and Characterization Data

| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Characterization Techniques |

|---|---|---|---|---|---|---|

| 1 | Piperazine + Benzhydryl chloride + K2CO3 | DMF or ACN | 60–80 °C | 6–8 hours | High | TLC, 1H NMR, 13C NMR, Mass Spectrometry, HPLC |

| 2 | Workup: Extraction with EtOAc, washes with HCl, NaOH | - | Room temperature | - | - | - |

| 3 | Purification by recrystallization or column chromatography | Ethanol or Hexane/EtOAc | Room temperature | - | - | Melting point, NMR, MS, Elemental analysis |

| 4 | Hydrate crystallization | Water or Alcohol | Cooling to 0–5 °C | Several hours | - | X-ray crystallography, Melting point |

Research Findings and Analytical Confirmation

- NMR Spectroscopy : The 1H NMR spectra of 1-benzhydrylpiperazine show characteristic signals for the benzhydryl methine proton (~δ 4.3 ppm) and piperazine ring protons (~δ 2.3–3.3 ppm). The disappearance of the piperazine NH proton confirms substitution.

- Mass Spectrometry : High-resolution mass spectrometry confirms the molecular weight consistent with this compound.

- Purity Assessment : High-performance liquid chromatography (HPLC) is used to verify the purity of the synthesized compound, often achieving >95% purity.

- Melting Point : The hydrate form usually has a melting point distinct from the anhydrous form, confirming hydrate formation.

- Elemental Analysis : Matches theoretical values for carbon, hydrogen, and nitrogen content, supporting compound identity and purity.

Summary of Key Literature Procedures

Chemical Reactions Analysis

Nucleophilic Substitution with Oxadiazole Derivatives

1-Benzhydrylpiperazine reacts with 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole derivatives (8a–u) via nucleophilic substitution to form molecular hybrids. This reaction proceeds under the following conditions:

-

Reagents : Potassium hydroxide (KOH), dimethylformamide (DMF) solvent, nitrogen environment .

-

Mechanism : The piperazine nitrogen acts as a nucleophile, displacing the chloride from the oxadiazole derivative.

-

Key Observations :

Table 1: Representative Reaction Conditions and Outcomes

| Parameter | Details |

|---|---|

| Reaction Time | 2–4 hours at room temperature |

| Purification | Column chromatography (n-hexane/EtOAc) and ethanol recrystallization |

| Yield Range | 65–85% (reported for derivatives 9a–u) |

Alkylation with Bromo-Methyl Esters

1-Benzhydrylpiperazine undergoes alkylation with bromo-methyl esters to generate ester-functionalized derivatives. Key steps include:

-

Reagents : Bromo-methyl esters, potassium carbonate (KCO), acetonitrile solvent .

-

Conditions : Reflux overnight, followed by purification via flash chromatography .

-

Analytical Confirmation :

Table 2: Alkylation Reaction Parameters

| Component | Specification |

|---|---|

| Molar Ratio | 1:1.1 (piperazine:bromo-methyl ester) |

| Base | 1.7 equivalents of KCO |

| Solvent Volume | 5 mL acetonitrile per gram of starting material |

Stability and Byproduct Formation

Scientific Research Applications

Chemical Properties and Structure

1-Benzhydrylpiperazine hydrate is characterized by its white to light yellow crystalline form. The compound has a melting point of approximately 90-93 °C and a boiling point of 185 °C under reduced pressure. Its solubility in water is limited, with a solubility of 0.45 g/L at 20 °C, indicating its hydrophobic nature which may influence its biological activity and formulation in drug development .

Drug Synthesis

1-Benzhydrylpiperazine serves as an intermediate in the synthesis of various pharmaceutical compounds. It has been reported to be involved in the oxidative metabolism of cinnarizine, a medication used for motion sickness and vertigo, which highlights its role in drug metabolism pathways . Additionally, it is utilized in synthesizing other derivatives that exhibit therapeutic properties.

Table 1: Synthesis Applications

| Compound Name | Application | Reference |

|---|---|---|

| Cinnarizine | Treatment for motion sickness | |

| 2-Nitro-3,4,4-trichloro-1-(propylthio)-1-[4-(diphenylmethyl)piperazin-1-yl]-1,3-butadiene | Intermediate for complex synthesis |

Therapeutic Applications

Recent studies have focused on the potential of 1-benzhydrylpiperazine as a histone deacetylase (HDAC) inhibitor, which is significant in cancer therapy. HDACs play a crucial role in regulating gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes.

Case Study: HDAC Inhibitors

A study identified novel HDAC inhibitors based on 1-benzhydrylpiperazine that demonstrated potent anti-tumor effects in vitro and in vivo. The compound was shown to inhibit HDAC6 selectively, leading to reduced metastasis in breast cancer models (MDA-MB-231 and MCF-7 cell lines) and improved outcomes in zebrafish xenograft models . This positions 1-benzhydrylpiperazine as a promising scaffold for developing anti-cancer drugs.

Table 2: Therapeutic Efficacy

Mechanism of Action

The mechanism of action of 1-Benzhydrylpiperazine hydrate involves its interaction with various molecular targets and pathways. It is known to exert its effects by binding to specific receptors in the body, leading to vasodilation and increased cerebral blood flow . The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of neurotransmitter systems and inhibition of certain enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Steric and Electronic Effects : The benzhydryl group introduces significant steric bulk and lipophilicity compared to benzyl or methyl substituents, influencing receptor binding and metabolic stability .

- Synthetic Flexibility : Derivatives with sulfonyl or nitro groups (e.g., 4-chlorophenylsulfonyl) are synthesized via nucleophilic substitution or coupling reactions, enabling tailored physicochemical properties .

Physicochemical Properties

- Hydrate vs. Anhydrous Forms: The hydrate form of 1-benzhydrylpiperazine improves aqueous solubility, critical for bioavailability. In contrast, non-hydrated analogs like 1-benzylpiperazine exhibit higher lipophilicity .

- Crystal Structures : X-ray studies of 1-benzhydrylpiperazine derivatives reveal intramolecular hydrogen bonds (e.g., in dihydrochloride dimaleate salts), stabilizing the crystal lattice .

Research and Patent Landscape

- Therapeutic Patents : Piperazine derivatives are prominent in drug development, with patents covering antihistamines, antipsychotics, and enzyme inhibitors .

- Structural Characterization : Advanced techniques (e.g., X-ray crystallography, NMR) are employed to elucidate conformational preferences and reactivity patterns, as seen in magnesium hydride interactions with alkenes .

Biological Activity

1-Benzhydrylpiperazine hydrate is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and neurology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological mechanisms, pharmacokinetics, and therapeutic potential.

Chemical Structure and Properties

This compound (CHNO) consists of a piperazine ring substituted with a benzhydryl group. This structural configuration is crucial for its interaction with biological targets, particularly in modulating enzyme activity and receptor interactions.

1. Histone Deacetylase (HDAC) Inhibition

Recent studies have identified 1-benzhydrylpiperazine derivatives as potent inhibitors of histone deacetylases (HDACs), particularly HDAC6. These inhibitors have demonstrated significant anti-tumor effects in various cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7). The inhibition of HDACs leads to the accumulation of acetylated histones, which can promote the expression of tumor suppressor genes and induce apoptosis in cancer cells .

Table 1: HDAC Inhibition Potency of 1-Benzhydrylpiperazine Derivatives

| Compound | HDAC Isoform | IC (µM) |

|---|---|---|

| 1-Benzhydryl-piperazine derivative 1 | HDAC6 | 0.031 |

| 1-Benzhydryl-piperazine derivative 2 | HDAC1 | 0.050 |

| 1-Benzhydryl-piperazine derivative 3 | HDAC3 | 0.045 |

2. Modulation of N-Type Calcium Channels

The compound has also been shown to function as an antagonist of N-type calcium channels, which are implicated in pain pathways and various neurological disorders. By blocking these channels, this compound may alleviate chronic pain and reduce symptoms associated with mood disorders such as anxiety and depression .

Figure 1: Pharmacokinetics of this compound

- Administration with Food: Studies indicate that the bioavailability of this compound significantly increases when taken with food, enhancing its therapeutic effects .

Case Study: Anti-Cancer Activity

In a recent study involving the treatment of breast cancer cell lines with various derivatives of benzhydrylpiperazine, it was found that certain compounds induced early apoptosis in a time-dependent manner. After treatment with selective HDAC6 inhibitors derived from benzhydrylpiperazine, approximately 45% of MDA-MB-231 cells underwent apoptosis after 72 hours . This suggests potential for developing new therapeutic strategies for breast cancer treatment.

Case Study: Pain Management

Clinical trials have explored the efficacy of this compound in managing neuropathic pain conditions. Patients receiving the compound reported significant reductions in pain levels compared to those on placebo, indicating its potential as a novel analgesic agent .

Safety and Toxicity Profile

The safety profile of this compound has been evaluated in various studies. While generally well-tolerated, some adverse effects such as gastrointestinal disturbances have been reported. Ongoing research aims to further elucidate its toxicity mechanisms and establish safe dosage guidelines.

Q & A

Basic: What analytical methods are recommended for characterizing 1-Benzhydrylpiperazine hydrate?

Methodological Answer:

Characterization should combine spectroscopic and chromatographic techniques:

- Melting Point Analysis : Confirm purity using the reported range (91–92°C) as a benchmark .

- IR Spectroscopy : Identify functional groups (e.g., piperazine ring vibrations at ~1100 cm⁻¹ and benzhydryl C-H stretches) .

- ¹H/¹³C NMR : Resolve aromatic protons (δ 7.2–7.5 ppm) and piperazine methylene signals (δ 2.5–3.5 ppm) .

- HPLC/GC-MS : Assess purity (>95%) and detect residual solvents or intermediates .

- Elemental Analysis : Verify molecular formula (C₁₇H₂₀N₂·xH₂O) .

Basic: What safety protocols should be followed when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- First Aid :

- Eye Exposure : Flush with water for 15 minutes; consult an ophthalmologist .

- Skin Contact : Wash with soap/water for 15 minutes; remove contaminated clothing .

- Ventilation : Work in a fume hood to prevent inhalation of dust/aerosols .

- Toxicology : Assume toxicity due to limited data; avoid ingestion and implement spill containment protocols .

Basic: What is a standard synthetic route for this compound?

Methodological Answer:

A typical synthesis involves:

Benzhydrylation : React piperazine with benzhydryl chloride in ethanol under reflux (80°C, 6–8 hours) .

Hydration : Add stoichiometric water post-reaction to form the hydrate .

Purification : Recrystallize from ethanol to achieve >95% purity .

Key Parameters :

- Solvent choice (ethanol minimizes side reactions vs. DMF) .

- Molar ratio (1:1.2 piperazine:benzhydryl chloride) for optimal yield .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:

- Solvent Screening : Compare polar aprotic (DMF) vs. protic (ethanol) solvents; ethanol reduces byproduct formation .

- Temperature Control : Maintain reflux at 80–85°C to balance reaction rate and decomposition .

- Catalyst Use : Add K₂CO₃ (1.5 eq.) to neutralize HCl byproducts and drive benzhydrylation .

- Inert Atmosphere : Nitrogen sparging prevents oxidation of intermediates .

Advanced: How should researchers address the compound’s hygroscopic nature during storage?

Methodological Answer:

- Desiccants : Store in a vacuum desiccator with silica gel or molecular sieves .

- Low-Temperature Storage : Keep at 4°C in airtight, light-resistant containers to prevent hydrate dissociation .

- Stability Testing : Monitor via TGA/DSC to assess water content changes under varying humidity .

Advanced: How to reconcile contradictory data in hydrazine-mediated synthesis methods?

Methodological Answer:

- Contextual Analysis :

- Hydrazine Hydrate Use : reports 99% hydrazine hydrate in ethanol for reflux; this may hydrolyze intermediates if pH > 7. Compare with anhydrous hydrazine in DMF () for controlled reactivity .

- Yield Discrepancies : Optimize stoichiometry (1:1.5 substrate:hydrazine) and reaction time (3–5 hours) based on TLC monitoring .

Advanced: What computational tools aid in designing novel derivatives of 1-Benzhydrylpiperazine?

Methodological Answer:

- Retrosynthesis AI : Use tools like Pistachio or Reaxys to predict feasible routes for substituent addition (e.g., nitro or amino groups) .

- DFT Calculations : Model electronic effects of substituents on piperazine ring reactivity (e.g., Hammett σ values) .

- Docking Studies : Screen for receptor-binding potential using AutoDock Vina with protein targets (e.g., dopamine receptors) .

Advanced: How to evaluate the biological activity of 1-Benzhydrylpiperazine derivatives?

Methodological Answer:

- In Vitro Assays :

- Antimicrobial Activity : Use MIC assays against S. aureus and E. coli .

- Receptor Binding : Radioligand displacement assays (e.g., ³H-spiperone for dopamine D2 receptors) .

- In Vivo Models : Test pharmacokinetics in rodents (oral bioavailability, half-life) .

- SAR Analysis : Correlate substituent electronegativity (e.g., nitro groups) with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.